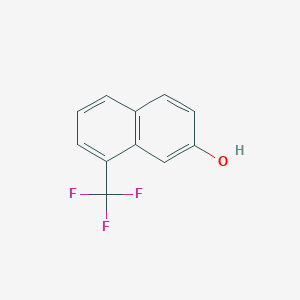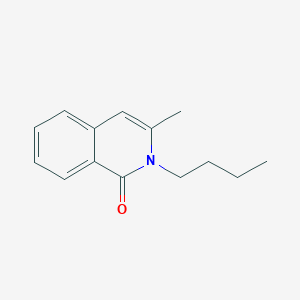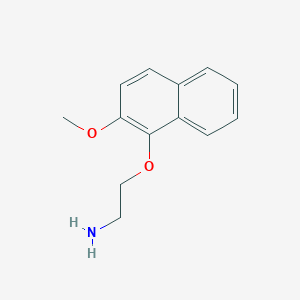
2-(2-Methoxynaphthalen-1-yl)oxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine is a chemical compound that belongs to the class of naphthalene derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound has been studied for its potential therapeutic and industrial applications due to its unique chemical structure.
Méthodes De Préparation
The synthesis of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine typically involves the reaction of 2-methoxynaphthalene with ethanamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine can be compared with other naphthalene derivatives such as:
2-(7-methoxynaphthalen-1-yl)ethanamine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2-(2-methoxynaphthalen-1-yl)ethan-1-amine: Another closely related compound with slight differences in the functional groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine in terms of its specific chemical structure and the resulting applications.
Propriétés
Numéro CAS |
913721-69-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(2-methoxynaphthalen-1-yl)oxyethanamine |
InChI |
InChI=1S/C13H15NO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9,14H2,1H3 |
Clé InChI |
WDAZWAQYPTXKMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


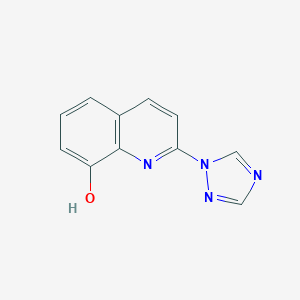

![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)
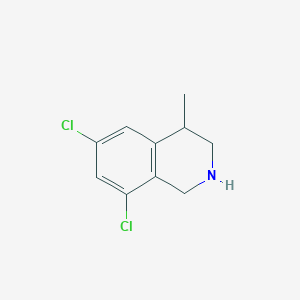

![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
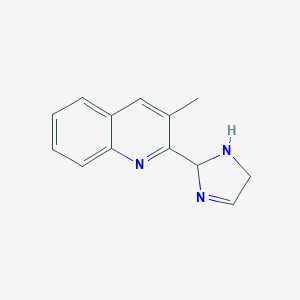
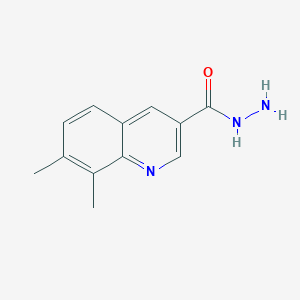
![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
